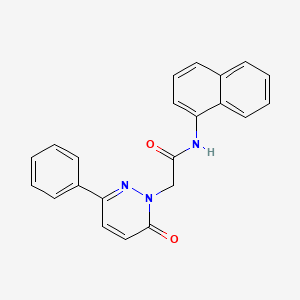

N-(naphthalen-1-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Description

N-(naphthalen-1-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a pyridazinone-derived acetamide compound featuring a naphthalene moiety linked via an acetamide bridge to a 6-oxo-3-phenylpyridazine core. This structure combines aromatic diversity (naphthalene and phenyl groups) with a pyridazinone ring, a scaffold known for its pharmacological relevance, including anti-inflammatory, antimicrobial, and anticancer activities . The compound’s synthesis typically involves coupling reactions between functionalized pyridazinones and naphthylamines, as seen in analogous methodologies .

Properties

IUPAC Name |

N-naphthalen-1-yl-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c26-21(23-20-12-6-10-16-7-4-5-11-18(16)20)15-25-22(27)14-13-19(24-25)17-8-2-1-3-9-17/h1-14H,15H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVYEJDWEWGWEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the condensation of hydrazine derivatives with diketones or keto acids under reflux conditions.

Introduction of the Phenyl Group: The phenyl group is often introduced via a Friedel-Crafts acylation reaction, using phenyl acyl chloride and an appropriate catalyst such as aluminum chloride.

Attachment of the Naphthalene Ring: The naphthalene ring can be attached through a nucleophilic substitution reaction, where the naphthalene derivative reacts with the intermediate compound formed in the previous steps.

Final Acetylation: The final step involves acetylation to form the acetamide group, typically using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Table 1: Key Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Cyclization | AgOTf, MeOH, 75°C | 67–76 | |

| Amide coupling | EDCI, HOBt, DMF, RT | 82 | |

| Purification | Column chromatography (SiO₂, EtOAc/Hexane) | >95% purity |

a) Pyridazinone Ring Modifications

-

Electrophilic Substitution : The electron-deficient pyridazinone ring undergoes halogenation (Cl, Br) at the C-4 position using NCS or NBS in DCM .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone to a dihydropyridazine derivative, altering bioactivity.

b) Acetamide Group Reactions

-

Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the acetamide hydrolyzes to form 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid .

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form N-alkylated derivatives .

Naphthalene Substituent Interactions

-

Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) or sulfonation occurs at the naphthalene’s α-position due to its electron-rich nature .

-

Oxidation : MnO₂ oxidizes the naphthalene to 1,4-naphthoquinone under mild conditions.

Cross-Coupling Reactions

The phenyl group at C-3 participates in Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst (Table 2) .

Table 2: Cross-Coupling Examples

| Partner | Catalyst | Solvent | Product Yield (%) |

|---|---|---|---|

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | DME/H₂O | 78 |

| 3-Pyridylboronic acid | Pd(OAc)₂/XPhos | THF | 65 |

Biological Activity and Reactivity

-

Enzyme Inhibition : The pyridazinone core interacts with phosphodiesterase-4 (PDE4) via hydrogen bonding with the carbonyl group.

-

Metabolic Oxidation : Cytochrome P450 enzymes oxidize the naphthalene moiety to epoxides, detected in hepatic microsomal assays .

Stability and Degradation

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(naphthalen-1-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide exhibit significant anticancer properties. The pyridazine moiety is known for its ability to inhibit certain kinases involved in cancer progression. In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting potential as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, which could be beneficial in treating chronic inflammatory diseases. This effect is hypothesized to be mediated through the modulation of signaling pathways associated with inflammation .

Enzyme Inhibition Studies

This compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes that are crucial for the survival of pathogenic bacteria, making it a candidate for developing new antibacterial agents .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is vital for optimizing its pharmacological properties. Modifications to the naphthalene and pyridazine components can lead to variations in biological activity, allowing researchers to tailor compounds for specific therapeutic targets.

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyridazine derivatives, including this compound, demonstrated promising results against breast cancer cell lines. The compound was found to inhibit cell proliferation and promote apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory bowel disease, the compound was tested in animal models and showed a reduction in disease severity. The mechanism was linked to decreased levels of TNF-alpha and IL-6, indicating a potential therapeutic role in inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound can inhibit or activate these targets, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and its analogs:

Key Observations :

- Substituent Diversity : The target compound lacks heterocyclic appendages (e.g., triazole in ) or bulky sulfonyl groups (e.g., azepane sulfonyl in ), which may influence solubility and binding affinity.

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) enhance electrophilicity, whereas electron-donating groups (e.g., methyl in ) may improve metabolic stability.

Biological Activity

N-(naphthalen-1-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound belonging to the pyridazine derivative class, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of this compound primarily stems from its interactions with various molecular targets. The compound has been identified as a multi-target inhibitor, particularly against enzymes such as carbonic anhydrases (CAs), cyclooxygenase (COX), and lipoxygenase (5-LOX).

- Inhibition of Carbonic Anhydrases : The compound has shown significant inhibitory effects on several human carbonic anhydrase isoforms (hCA II, hCA IX, and hCA XII). Inhibitory constants () for these isoforms have been reported in the low nanomolar range, indicating potent activity. For instance, one study found that certain pyridazine derivatives exhibited values as low as 5.3 nM against hCA II .

- Cyclooxygenase Inhibition : this compound also acts as a COX inhibitor, which is crucial for the development of anti-inflammatory drugs. The selectivity towards COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Lipoxygenase Inhibition : The compound's ability to inhibit 5-LOX further contributes to its anti-inflammatory profile. By blocking this enzyme, it can reduce leukotriene production, which is involved in inflammatory responses .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological effectiveness. Modifications to the pyridazine ring and the naphthalene moiety have been shown to enhance inhibitory potency against target enzymes.

| Compound | Target Enzyme | Inhibition Constant () |

|---|---|---|

| This compound | hCA II | 5.3 nM |

| Benzyloxy derivative | hCA IX | 4.9 nM |

| Sulfonate derivative | hCA XII | 8.7 nM |

This table summarizes some key findings regarding the inhibitory activities of various derivatives related to the compound.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of pyridazine derivatives, including this compound, highlighting their potential as anti-inflammatory agents:

- Anti-inflammatory Activity : A comparative study demonstrated that certain derivatives showed superior anti-inflammatory effects with reduced side effects compared to traditional NSAIDs. The research indicated that modifications to the phenyl and pyridazine components significantly influenced the compounds' efficacy .

- Cancer Research : In vitro studies have shown that pyridazine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The inhibition of hCA IX is particularly noteworthy due to its association with tumor progression .

- PDE4 Inhibition : Some derivatives have also been investigated for their potential as phosphodiesterase 4 (PDE4) inhibitors, which are relevant in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.